molecular formula C15H12O2 B1259586 1-Methoxy-2-hydroxyanthracene

1-Methoxy-2-hydroxyanthracene

Cat. No.: B1259586
M. Wt: 224.25 g/mol
InChI Key: PXCNZFUIADLNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2-hydroxyanthracene (C₁₅H₁₂O₂) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by hydroxyl (-OH) and methoxy (-OCH₃) substituents at the 2- and 1-positions of the anthracene backbone, respectively. It is primarily identified as a metabolic intermediate in the bacterial degradation of anthracene. Mycobacterium sp. strain PYR-1, a well-studied PAH-degrading bacterium, produces this compound via dioxygenation and subsequent methylation of anthracene-1,2-diol . Nuclear magnetic resonance (NMR) spectroscopy confirms its structure: a methoxyl singlet at 4.00 ppm and a hydroxyl proton at 5.91 ppm in deuterated methylene chloride . Unlike other metabolites in anthracene degradation pathways, this compound is a "dead-end" metabolite, accumulating without further breakdown .

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

1-methoxyanthracen-2-ol

InChI

InChI=1S/C15H12O2/c1-17-15-13-9-11-5-3-2-4-10(11)8-12(13)6-7-14(15)16/h2-9,16H,1H3

InChI Key

PXCNZFUIADLNGV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC2=CC3=CC=CC=C3C=C21)O

Canonical SMILES

COC1=C(C=CC2=CC3=CC=CC=C3C=C21)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-Methoxy-2-hydroxyanthracene

Compound Name Structure Source/Context Key Differences
8-Hydroxy-7-methoxyfluoranthene Fluoranthene with -OH (8) and -OCH₃ (7) Metabolite of fluoranthene degradation in Mycobacterium sp. PYR-1 Larger aromatic system (fluoranthene vs. anthracene); substituent positions differ.
9,10-Anthraquinone Anthracene oxidized to quinone (9,10) Common oxidation product in anthracene degradation Fully oxidized quinone structure; lacks hydroxyl/methoxy groups.
1-Hydroxy-2-methylanthraquinone Anthraquinone with -OH (1) and -CH₃ (2) Synthetic/speculative compound (CAS 6268-09-3) Anthraquinone backbone; methyl instead of methoxy group.
1-(Dimethylamino)methyl-2-methoxyanthracene Anthracene with -OCH₃ (2) and -CH₂N(CH₃)₂ (1) Synthetic derivative (CID 40506) Additional dimethylamino group; pharmacological applications.

Metabolic Pathways and Degradation Behavior

This compound is distinct in its role as a terminal metabolite, unlike intermediates such as 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid, which undergoes further ring fission . Comparatively, 9,10-anthraquinone is a stable endpoint in anthracene degradation via 9,10-dihydroxylation , while 6,7-benzocoumarin (an ortho-cleavage product of 1,2-dihydroxyanthracene) is metabolized into smaller carboxylic acids .

Physicochemical Properties

  • Solubility : this compound is lipophilic due to its aromatic backbone, limiting aqueous solubility. This contrasts with polar metabolites like 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid , which contains carboxylic acid groups enhancing water solubility .
  • Stability: The methoxy and hydroxyl groups confer moderate stability, though less than fully oxidized derivatives like 9,10-anthraquinone .

Research Implications

The unique metabolic fate of this compound underscores the complexity of PAH degradation pathways. Its comparison with analogues highlights the critical role of substituent positioning and functional groups in determining biodegradability and environmental persistence. Further studies could explore engineered bacterial strains to overcome metabolic "dead-ends" or assess the compound's ecotoxicological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-2-hydroxyanthracene
Reactant of Route 2
1-Methoxy-2-hydroxyanthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.